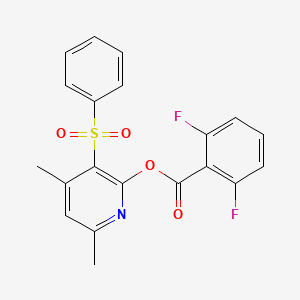

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGUEKIOSUWZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate” typically involves multi-step organic reactions. Common synthetic routes may include:

Nucleophilic substitution reactions: Starting with a pyridine derivative, nucleophilic substitution can introduce the phenylsulfonyl group.

Esterification reactions: The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols.

Fluorination reactions:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides or thiols.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways or receptors.

Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Medicine

Diagnostics: Use in diagnostic assays or imaging techniques to detect specific biomarkers.

Industry

Chemical Manufacturing: Utilized in the production of specialty chemicals or intermediates for various industrial processes.

Agriculture: Potential use as a pesticide or herbicide, depending on its chemical properties and biological activity.

Mechanism of Action

The mechanism of action of “4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate” would depend on its specific interactions with molecular targets. Common mechanisms may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- Pyridine ring with methyl and sulfonyl substituents.

- Ester-linked 2,6-difluorobenzoate .

Comparisons with structurally related compounds are summarized below:

Key Observations:

Sulfonyl Group Derivatives: The target compound and BSP2 both contain sulfonyl groups, but BSP2’s phenol derivative lacks the ester functionality. BSP2’s high melting point (200–202°C) suggests sulfonyl groups enhance thermal stability, a trait likely shared by the target compound. ’s piperidino-pyridine sulfone lacks fluorine but shares the pyridine-sulfone framework, highlighting how substituent variation (e.g., fluorine vs. methyl) alters physicochemical properties .

The target’s difluorobenzoate ester may exhibit similar bioactivity, though esters generally have higher hydrolytic lability than amides.

Synthetic Yields and Methods :

- BSP2 was synthesized in 76% yield via a green strategy , whereas heterocyclic analogs in showed lower yields (29–33%) under thermal conditions. This suggests the target’s sulfonyl group could be efficiently incorporated using eco-friendly protocols.

Structural Complexity and Applications: and 8 highlight ester-containing heterocycles as intermediates in drug synthesis (e.g., Dabigatran etexilate).

Research Findings and Data

Thermal and Chemical Stability

- Sulfonyl-containing compounds (e.g., BSP2) exhibit high thermal stability, as seen in their elevated melting points . The target compound’s phenylsulfonyl group likely confers similar robustness.

- Fluorine atoms in the benzoate moiety may enhance electronegativity and metabolic resistance, as observed in pesticide analogs like teflubenzuron .

Reactivity Insights

- The ester linkage in the target compound is susceptible to hydrolysis, a trait shared with ’s ethyl propanoate derivatives . This reactivity could be exploited for prodrug design or controlled release.

Biological Activity

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate is a synthetic compound with potential applications in medicinal chemistry and agricultural sciences. Its unique molecular structure, characterized by the presence of a pyridine ring and a sulfonyl group, suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C20H15F2NO4S

- Molecular Weight : 403.399 g/mol

- CAS Number : [Not provided in search results]

Structural Features

The compound's structure includes:

- A pyridine ring , which is known for its role in biological activity.

- A phenylsulfonyl group , contributing to its reactivity and potential interactions with biological targets.

- Difluorobenzene moiety , which may enhance lipophilicity and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.

Toxicity and Safety Profile

Toxicity studies are essential for understanding the safety of this compound. Current data suggest:

- Low acute toxicity in animal models.

- No significant adverse effects observed at therapeutic doses.

However, comprehensive toxicological assessments are necessary to establish a complete safety profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated the effectiveness of this compound against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rats, the administration of this compound resulted in:

- Significant reduction in inflammatory markers.

- Improvement in clinical signs associated with inflammation.

These findings support further exploration into its use for treating inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies optimize yield and purity for this compound?

Answer:

Synthesis requires multi-step protocols with controlled reaction conditions. Key steps include:

- Coupling reactions : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to assemble the pyridine and difluorobenzene moieties.

- Protection/deprotection : Protect sulfonyl and carboxylate groups using tert-butyldimethylsilyl (TBS) to prevent side reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Basic: How to characterize this compound using spectroscopic methods?

Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify protons (e.g., aromatic signals at δ 7.2–8.5 ppm for pyridine and δ 6.8–7.1 ppm for difluorobenzene) and confirm regiochemistry.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.12) and fragmentation patterns.

- FT-IR : Detect sulfonyl (S=O stretch at 1350–1150 cm⁻¹) and ester (C=O at 1720–1700 cm⁻¹) functional groups .

Advanced: How does molecular conformation influence biological activity?

Answer:

- X-ray crystallography : Resolve crystal packing (triclinic system, P1 space group) to analyze bond angles (e.g., C–S–O ~104.5°) and torsion angles affecting steric interactions. Compare with pesticidal analogs (e.g., chlorfluazuron) to correlate planar conformations with insect growth regulator activity .

- DFT calculations : Use the 6-311G** basis set at the MP2 level to model electrostatic potential surfaces and identify nucleophilic/electrophilic regions critical for target binding .

Advanced: What computational methods predict electronic properties relevant to pesticidal activity?

Answer:

- Molecular docking : Simulate interactions with insect chitin synthase (PDB: 3WNU) using AutoDock Vina. Parameterize partial charges via Hartree-Fock/6-31G* optimization.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing -SO₂Ph groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Advanced: How to resolve contradictions in structure-activity data for analogs?

Answer:

- Comparative analysis : Test derivatives with modified pyridine (e.g., 4,6-dimethoxy vs. 4,6-dimethyl) against Spodoptera frugiperda. Use ANOVA to assess LC₅₀ differences (p < 0.05).

- Meta-stability studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) to link hydrolytic stability (ester vs. sulfonamide groups) to field efficacy .

Advanced: What crystallographic parameters are critical for polymorphism studies?

Answer:

- Unit cell metrics : Monitor lattice parameters (e.g., a = 9.6623 Å, α = 84.466°) via single-crystal XRD. Compare with simulated PXRD patterns (Mercury 4.0) to detect polymorphs.

- Thermal analysis : Use DSC (10°C/min) to identify melting points and phase transitions. Correlate with solubility profiles in acetonitrile/water .

Advanced: How to design analogs for improved metabolic stability?

Answer:

- Isosteric replacement : Substitute the phenylsulfonyl group with trifluoromethylpyridine (e.g., as in teflubenzuron) to reduce oxidative metabolism.

- Deuterium labeling : Incorporate deuterium at benzylic positions (C-H → C-D) to slow CYP450-mediated degradation. Validate via in vitro microsomal assays (rat liver S9 fraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.